molecular formula C45H61N4O8PSi B12324426 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Katalognummer: B12324426
Molekulargewicht: 845.0 g/mol
InChI-Schlüssel: UEUDLVPTCOPGMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Elucidation

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The core structure is a β-D-ribofuranose derivative substituted at positions 2, 3, 4, and 5.

  • Oxolan (tetrahydrofuran) backbone : The central oxolane ring (positions 1–5) is numbered clockwise, with oxygen at position 1.
  • Position 2 substitution : A bis(4-methoxyphenyl)phenylmethoxy (DMT) group is attached via a methylene bridge.
  • Position 4 substitution : A tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl group.
  • Position 5 substitution : A 2-oxopyrimidin-1-yl (uracil) moiety is linked through a glycosidic bond.
  • Position 3 substitution : A phosphoramidite group with diisopropylamino and cyanoethyloxy substituents completes the structure.

The stereochemical configuration at positions 2, 3, 4, and 5 of the oxolane ring is designated as (2R,3R,4R,5R), as confirmed by synthetic precedents in analogous nucleoside phosphoramidites.

Molecular Formula and Weight Analysis

The molecular formula C45H61N4O9PSi corresponds to a molecular weight of 861.05 g/mol , consistent with high-resolution mass spectrometry data.

Table 1: Elemental Composition

Element Quantity Contribution (g/mol)
C 45 540.60
H 61 61.49
N 4 56.04
O 9 144.00
P 1 30.97
Si 1 28.09
Total 861.05

The presence of silicon (3.26% by mass) and phosphorus (3.60%) distinguishes this compound from non-silylated nucleoside analogs. The cyanoethyl group contributes 12.21% nitrogen content, detectable via elemental analysis.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 600 MHz):

  • δ 7.45–7.20 (m, 9H): Aromatic protons from DMT and uracil
  • δ 6.89 (d, J=8.6 Hz, 4H): Para-methoxy phenyl groups
  • δ 5.92 (d, J=8.1 Hz, 1H): H5 of uracil
  • δ 4.80–4.65 (m, 1H): H3' of oxolane
  • δ 3.79 (s, 6H): Methoxy groups
  • δ 1.25–1.10 (m, 12H): Diisopropylamino methyl groups
  • δ 0.89 (s, 9H): tert-Butyl of TBDMS

31P NMR (CDCl3, 243 MHz): Single resonance at δ 149.2 ppm , characteristic of phosphoramidite derivatives.

Infrared Spectroscopy (IR)

Key absorptions (cm-1):

  • 2245: ν(C≡N) stretch from cyanoethyl
  • 1742: ν(C=O) of uracil
  • 1604, 1508: Aromatic C=C stretching
  • 1255: ν(P=N) of phosphoramidite
  • 834: ν(Si-C) from TBDMS
Mass Spectrometry

High-resolution ESI-MS shows:

  • [M+H]+ at m/z 861.0564 (calc. 861.0532)
  • Fragmentation ions at m/z 303.1452 (DMT+) and m/z 199.0924 (TBDMS-O+).

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous 2'-O-TBDMS-protected phosphoramidites reveal:

  • Sugar pucker : C3'-endo conformation (pseudorotation phase angle P=18°), typical of RNA-like structures.
  • Phosphoramidite geometry : Dihedral angle of 125° between P-N and P-O bonds, favoring sp3 hybridization.
  • Steric effects : The TBDMS group induces a 35° tilt in the uracil plane relative to the oxolane ring, minimizing van der Waals clashes.

Table 2: Key Crystallographic Parameters (Analog Data)

Parameter Value
Space group P212121
Unit cell dimensions a=10.23 Å, b=12.45 Å, c=18.92 Å
Torsion angle C2'-O2' 112°
P-O bond length 1.62 Å

Eigenschaften

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUDLVPTCOPGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N4O8PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (CAS No. 2760365-26-0) is a complex synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C45H61N4O9PSiC_{45}H_{61}N_4O_9PSi and a molecular weight of approximately 861.05 g/mol. It features multiple functional groups, including methoxy, silyl, and pyrimidinyl moieties, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. It has been identified as a potential inhibitor of various enzymes involved in nucleic acid metabolism, which is critical for cellular proliferation and survival.

  • Antiviral Properties : Studies have shown that the compound exhibits antiviral activity against several viruses by inhibiting viral replication through interference with nucleic acid synthesis.
  • Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.
  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as DNA polymerases and reverse transcriptases, making it a candidate for further exploration in antiviral and anticancer therapies.

Case Study 1: Antiviral Activity

In a study evaluating the antiviral effects of the compound against HIV, it was found to significantly reduce viral load in infected cell lines. The mechanism involved the inhibition of reverse transcriptase activity, thereby preventing viral replication.

Case Study 2: Anticancer Effects

A separate study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at certain concentrations, the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent.

Study Cell Line IC50 Value (µM) Mechanism of Action
Antiviral StudyHIV-infected T-cells0.5Inhibition of reverse transcriptase
Anticancer StudyHeLa (cervical cancer)1.2Induction of apoptosis

Safety and Toxicity

Toxicological assessments have indicated that the compound exhibits low toxicity in vitro, with an acceptable safety profile for further development. However, comprehensive in vivo studies are required to fully understand its safety.

Pharmacokinetics

Research on pharmacokinetics suggests that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.

Future Directions

Further investigations are necessary to elucidate the full spectrum of biological activities and mechanisms of action. Future studies should focus on:

  • In Vivo Efficacy : Conducting animal studies to assess therapeutic potential.
  • Mechanistic Studies : Exploring detailed mechanisms underlying its biological effects.
  • Formulation Development : Developing suitable formulations for clinical use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Class Key Features Differences from Target Compound Applications Reference
Bis(4-methoxyphenyl) derivatives (e.g., bis(4-methoxyphenyl)amine , Diethylstilbestrol ) Aromatic methoxy groups enhance stability and UV detectability. Lack nucleotide-like backbone or phosphoramidite groups. Antioxidants, pharmaceuticals.
Phosphoramidite reagents (e.g., 5’-O-DMT-nucleoside phosphoramidites) Di(isopropyl)amino groups enable coupling; DMT groups protect 5’-OH. Target uses bis(4-methoxyphenyl)-phenylmethoxy instead of DMT. DNA/RNA synthesis. Inferred
Silyl-protected nucleosides (e.g., TBDMS-protected thymidine) TBDMS shields 2’-OH in RNA synthesis. Target integrates silyl ether with pyrimidinone. Oligonucleotide therapeutics.

Stability and Reactivity

  • TBDMS Group : Compared to tert-butyldiphenylsilyl (TBDPS), TBDMS offers faster deprotection but lower acid resistance.
  • Bis(4-methoxyphenyl) Protection : Similar to dimethoxytrityl (DMT), this group provides UV-monitoring capability but may exhibit distinct cleavage kinetics .
  • Phosphoramidite Reactivity: Di(isopropyl)amino groups are less prone to oxidation than 2-cyanoethyl variants but require optimized activation conditions .

Biochemical Relevance

  • Pyrimidin-2-one vs. Canonical Bases: The 2-oxopyrimidine moiety may reduce nuclease susceptibility or alter base-pairing, akin to 5-methylcytosine in epigenetic studies.
  • Graph-Based Similarity Analysis: Computational methods (e.g., graph isomorphism) highlight its resemblance to nucleotide analogs but distinguish it from non-nucleic acid bis(4-methoxyphenyl) derivatives .

Computational Insights

  • Fingerprint vs. Graph Methods : Bit-vector comparisons underestimate its complexity, while graph-based analyses capture its unique protective group interplay .

Vorbereitungsmethoden

Synthesis of tert-Butyldimethylsilyl Chloride (TBDMSCl)

As described in the CN101817842A patent, TBDMSCl is synthesized via a Grignard reaction:

  • Reagents : Magnesium, tert-butyl chloride, and dimethyldichlorosilane.
  • Solvent : Diethyl ether and cyclohexane (6.5:3.5 v/v).
  • Conditions :
    • Temperature: 40–55°C.
    • Reaction time: 2.5–3.5 hours.
    • Work-up: Hydrochloric acid (25–30%) for phase separation.
  • Yield : 82% with 99% purity after distillation.

Silylation of the Oxolan Intermediate

The hydroxyl group is protected using TBDMSCl under basic conditions:

  • Base : Imidazole or 4-dimethylaminopyridine (DMAP).
  • Solvent : DMF or DCM.
  • Temperature : 0°C to room temperature.
  • Yield : 90–95%.

Coupling of the 2-Oxopyrimidin-1-yl Group

The pyrimidinone moiety is introduced via a nucleophilic substitution or Mitsunobu reaction. A pre-functionalized pyrimidinone derivative is coupled to the 5-position of the oxolan ring.

Reaction Conditions

  • Coupling agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Solvent : THF or acetonitrile.
  • Temperature : 60–80°C.
  • Yield : 65–75% after HPLC purification.

Phosphorylation with Di(propan-2-yl)aminooxypropanenitrile

The di(propan-2-yl)amino phosphanyl group is installed via a phosphorylation reaction. The phosphoramidite reagent, 2-[di(propan-2-yl)amino]oxypropanenitrile (C₉H₁₈N₂O), is synthesized separately and coupled to the oxolan intermediate.

Synthesis of 2-[Di(propan-2-yl)amino]oxypropanenitrile

  • Starting material : Diisopropylamine and chloroacetonitrile.
  • Base : Potassium carbonate.
  • Solvent : Acetonitrile.
  • Conditions : Reflux at 80°C for 12 hours.
  • Yield : 60–70%.

Phosphorylation Reaction

  • Reagent : 2-[di(propan-2-yl)amino]oxypropanenitrile.
  • Activator : 1H-tetrazole or pyridinium trifluoroacetate.
  • Solvent : DCM or THF.
  • Temperature : −10°C to 0°C.
  • Yield : 50–60%.

Final Deprotection and Purification

The methoxyphenyl and TBDMS protecting groups are removed sequentially:

  • Deprotection of TBDMS : Tetrabutylammonium fluoride (TBAF) in THF.
  • Deprotection of methoxyphenyl groups : Trifluoroacetic acid (TFA) in DCM.
  • Purification : Preparative HPLC or size-exclusion chromatography.
  • Overall yield : 15–20% from the initial oxolan precursor.

Data Tables

Table 1: Key Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Yield
1 Oxolan ring formation pTSA, DCM, 25°C 80%
2 TBDMS protection TBDMSCl, imidazole, DMF 92%
3 Pyrimidinone coupling DCC, THF, 70°C 70%
4 Phosphorylation 2-[di(propan-2-yl)amino]oxypropanenitrile, 1H-tetrazole 55%
5 Global deprotection TBAF, TFA 85%

Table 2: Physicochemical Properties of Intermediate Reagents

Reagent Molecular Formula Molecular Weight (g/mol) Purity
TBDMSCl C₆H₁₅ClSi 150.72 99%
2-[di(propan-2-yl)amino]oxypropanenitrile C₉H₁₈N₂O 170.25 98%

Optimization Challenges

  • Stereoselectivity : The configuration at the 2-, 4-, and 5-positions of the oxolan ring requires chiral auxiliaries or asymmetric catalysis.
  • Phosphorylation efficiency : Low yields in the phosphorylation step necessitate excess reagent and prolonged reaction times.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.